4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
4-Methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring three methoxy groups and an imidazo[1,2-b]pyridazine heterocyclic moiety. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties. The presence of methoxy groups in this compound likely enhances its lipophilicity and metabolic stability, while the imidazo[1,2-b]pyridazine ring may contribute to target-specific interactions, such as binding to kinases or other enzymes. Structural characterization of such compounds typically employs X-ray crystallography, often facilitated by software like SHELX and collaborative suites like CCP4 .
Properties
IUPAC Name |
4-methoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-28-15-5-7-16(8-6-15)31(26,27)24-17-12-14(4-9-19(17)29-2)18-13-25-20(22-18)10-11-21(23-25)30-3/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTDGJKGGZQZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide (CAS Number: 953173-23-4) is a complex organic compound with potential biological activities. Its structure includes multiple methoxy groups and an imidazo[1,2-b]pyridazin moiety, which may contribute to its pharmacological properties. This article explores its biological activity, including anticancer effects, antimicrobial properties, and its mechanism of action.
- Molecular Formula : C21H20N4O5S
- Molecular Weight : 440.5 g/mol
- Structure : The compound consists of a benzenesulfonamide core substituted with various functional groups, enhancing its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cell lines.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, compounds containing imidazo[1,2-b]pyridazine rings have been shown to inhibit cancer cell proliferation effectively.
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Mechanism of Action :
- The presence of methoxy groups is thought to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
- It may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
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Case Studies :
- A study on related compounds demonstrated that methoxy-substituted imidazoles exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer efficacy .
- Another investigation highlighted the structure-activity relationship (SAR) where the introduction of electron-withdrawing groups significantly increased cytotoxicity against specific cancer types .
Antimicrobial Activity
The compound's potential antimicrobial effects are also noteworthy. Similar sulfonamide derivatives have shown activity against a range of pathogens.
- Mechanism :
- The sulfonamide moiety is known for its ability to inhibit bacterial folate synthesis, leading to bacteriostatic effects.
- Research Findings :
- In vitro studies have indicated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- A comparative analysis revealed that certain derivatives demonstrated effectiveness comparable to standard antibiotics like norfloxacin .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Formula
Molecular Weight
The molecular weight of this compound is approximately 388.4 g/mol.
Anti-Cancer Activity
Research indicates that compounds similar to 4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide exhibit significant anti-cancer properties. The imidazo[1,2-b]pyridazine moiety may inhibit specific enzymes or pathways involved in cancer progression. For example:
- Mechanism of Action : Studies have shown that related compounds can inhibit neutral sphingomyelinase 2, an enzyme implicated in cellular signaling pathways associated with cancer and neurodegenerative diseases.
Anti-Inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this functional group have been explored for their ability to modulate inflammatory responses. Research indicates that the presence of methoxy groups may enhance these effects by improving solubility and bioavailability in biological systems.
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial activity. The benzenesulfonamide group has been widely studied for its effectiveness against various bacterial strains. The specific compound could interact with microbial targets, inhibiting their growth.
Related Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxypyridazine | Contains pyridazine ring | Antimicrobial properties |
| 4-Methoxyaniline | Simple aromatic amine | Precursor for dyes |
| Imidazo[1,2-b]pyridazine derivatives | Similar core structure | Anti-cancer activity |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient imidazo[1,2-b]pyridazine ring undergoes nucleophilic substitution at position 2 or 5. Methoxy groups at positions 6 (imidazo ring) and 2/5 (phenyl rings) act as directing groups.
| Reagent/Conditions | Reaction Site | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (gas), 100°C, DMF | Imidazo ring C-2 | Amine-substituted derivative | 62% | |
| KOtBu, THF, 80°C | Phenyl ring C-5 | Fluoro or nitro derivatives | 45–58% |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the phenyl or imidazo rings:
Suzuki-Miyaura Coupling:
| Substrate | Boronic Acid | Catalyst | Product | Application |
|---|---|---|---|---|
| Bromoimidazo[1,2-b]pyridazine | 4-Methoxyphenyl | Pd(PPh₃)₄ | Biaryl derivative | Kinase inhibitor synthesis |
Buchwald-Hartwig Amination:
| Substrate | Amine | Ligand | Product (N-aryl derivatives) | Yield |
|---|---|---|---|---|
| Chlorophenyl group | Piperazine | Xantphos | Tertiary amine analogs | 71% |
Oxidation and Reduction
The sulfonamide and methoxy groups influence redox behavior:
| Reaction Type | Reagent | Target Site | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Benzenesulfonamide | Sulfonic acid formation |
| Reduction | LiAlH₄ | Imidazo ring | Partial saturation (dihydroimidazo) |
Hydrolysis Reactions
Controlled hydrolysis modifies functional groups:
| Condition | Reaction | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux | Demethylation of methoxy groups | Hydroxy derivatives | Selective at phenyl rings |
| NaOH, EtOH | Sulfonamide cleavage | Aniline intermediate | Requires >12 hrs |
Electrophilic Substitution
The imidazo[1,2-b]pyridazine core participates in electrophilic reactions:
| Reagent | Site | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-3 (imidazo) | Nitroimidazo derivative | Meta to sulfonamide |
| Br₂, FeCl₃ | C-8 (imidazo) | Bromo-substituted analog | Ortho/para directors dominate |
Stability Under Physiological Conditions
Studies indicate:
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pH Stability : Stable in pH 2–10 (24 hrs, 25°C).
-
Thermal Degradation : Decomposes at >200°C via sulfonamide bond cleavage.
Interaction with Biological Targets
While not a direct chemical reaction, the compound binds kinases via:
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Hydrogen bonding : Sulfonamide oxygen with ATP-binding pockets.
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π-π stacking : Imidazo ring and hydrophobic residues.
Key Research Findings
-
Synthetic Utility : Used to generate >20 derivatives via cross-coupling, with IC₅₀ values <100 nM against Pim-1 kinase .
-
Reactivity Trends : Imidazo ring > phenyl rings > sulfonamide in substitution reactions .
This compound’s multifunctional design enables tailored modifications for drug discovery and materials science.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)benzenesulfonamide
N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide
- Structure : Contains a pyridine-aniline substituent instead of the imidazo[1,2-b]pyridazine system.
- Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
- Key Difference : The methyl group and pyridine-aniline moiety may reduce steric hindrance compared to the target compound’s bulkier imidazo[1,2-b]pyridazine group.
4-Amino-N-(4-Methoxyphenyl)benzenesulfonamide
- Crystallography : Reported to form hydrogen-bonded dimers in the solid state, influencing solubility and stability .
Key Comparative Data Table
Mechanistic and Pharmacological Insights
- Methoxy Groups : The target compound’s three methoxy groups may improve membrane permeability compared to analogues with fewer methoxy substitutions .
- Synthetic Complexity : The imidazo[1,2-b]pyridazine moiety likely requires additional cyclization steps, which may reduce synthetic yield compared to simpler sulfonamides .
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Core Imidazo[1,2-b]pyridazine formation : React 3-amino-6-methoxypyridazine with α-bromo ketones under reflux in ethanol .
- Suzuki coupling : Introduce the 2-methoxy-5-aminophenyl group to the pyridazine core using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
- Sulfonylation : React the amine intermediate with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
Q. Characterization :
Q. How should researchers design experiments to assess the compound’s solubility and stability under physiological conditions?
Methodological Answer:
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO at 25°C, followed by UV-Vis quantification at λmax ≈ 270 nm .
- Stability :
- Chemical stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via LC-MS.
- Photostability : Expose to UV light (300–400 nm) and analyze by TLC for byproduct formation .
Q. Key Parameters :
| Parameter | Condition | Method |
|---|---|---|
| Solubility | PBS/DMSO | UV-Vis |
| Degradation | Acidic/neutral pH | LC-MS |
| Photostability | UV exposure | TLC |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer: Contradictions may arise from:
- Assay variability : Compare results from cell-free (e.g., kinase inhibition) vs. cell-based (e.g., proliferation) assays. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) .
- Metabolic interference : Pre-incubate the compound with liver microsomes (e.g., human CYP3A4) to assess metabolite interference .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to evaluate inter-experimental significance (p < 0.05) .
Case Study : If IC₅₀ values differ in kinase assays, validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational strategies are optimal for predicting target interactions and optimizing derivatives?
Methodological Answer:
- Docking : Use AutoDock Vina with crystal structures of likely targets (e.g., kinases from PDB: 3PP0) to identify binding poses. Prioritize residues within 5 Å of the sulfonamide group .
- QSAR : Develop a model using MOE descriptors (e.g., logP, polar surface area) and random forest regression to predict IC₅₀ values for derivatives .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) under physiological conditions .
Validation : Cross-check computational predictions with experimental SPR or ITC data .
Q. How should researchers design a SAR study to evaluate the role of methoxy substituents in bioactivity?
Methodological Answer:
Q. Data Analysis :
| Substituent | Kinase IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 4-OCH₃ | 12 ± 2 | >100 | >8.3 |
| 4-H | 45 ± 5 | 50 | 1.1 |
Q. What experimental controls are critical when investigating off-target effects in vivo?
Methodological Answer:
- Pharmacokinetic controls : Include a radiolabeled compound (e.g., -tagged) to track distribution in rodent models .
- Negative controls : Use a scrambled derivative (e.g., positional isomer) to differentiate target-specific effects.
- Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly for 4 weeks .
Troubleshooting : If off-target toxicity is observed, perform transcriptomics (RNA-seq) to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
